molecular formula C15H23N B14283353 Benzenemethanamine, N-octylidene- CAS No. 161643-01-2

Benzenemethanamine, N-octylidene-

Cat. No.: B14283353
CAS No.: 161643-01-2
M. Wt: 217.35 g/mol
InChI Key: LPFUOLCTDIVZRA-UHFFFAOYSA-N
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Description

Benzenemethanamine (benzylamine) is an aromatic amine with the formula C₆H₅CH₂NH₂. The term "N-octylidene-" refers to a Schiff base derivative formed by condensing benzylamine with an octyl aldehyde (CH₃(CH₂)₆CHO), resulting in the structure C₆H₅CH₂N=CH(CH₂)₆CH₃. These compounds are critical in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and solubility properties .

Properties

CAS No.

161643-01-2

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyloctan-1-imine

InChI

InChI=1S/C15H23N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3

InChI Key

LPFUOLCTDIVZRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-octylidene- typically involves the reaction of benzenemethanamine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between benzenemethanamine and octanal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-octylidene- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-octylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-octylidene- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-octylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenemethanamine Derivatives

The table below compares N-octylidene- (theoretical) with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Solubility Key Applications/Notes References
Benzenemethanamine, N-octylidene- (theoretical) C₁₅H₂₃N 217.35 N=CH(CH₂)₆CH₃ Likely soluble in organic solvents (e.g., DCM, ether) Potential surfactant or catalyst intermediate
N-Benzylidenebenzylamine C₁₄H₁₃N 195.26 N=(CHPh) Soluble in non-polar solvents Used in coordination chemistry
Benzenemethanamine, N-(4-chlorophenyl)-α-methyl- C₁₄H₁₃ClN 230.72 N-(4-ClC₆H₄), α-CH₃ Limited aqueous solubility Pharmaceutical intermediates
Benzenemethanamine, α-methyl-3,5-bis(trifluoromethyl)- (R) C₁₀H₁₁F₆N 259.20 α-CH₃, 3,5-(CF₃)₂C₆H₃ Soluble in organic solvents Chiral catalyst ligand
Benzenemethanamine, N-methyl- C₈H₁₁N 121.18 N-CH₃ Miscible in polar solvents Solvent, corrosion inhibitor
Benzenemethanamine, N-cyclopropyl-4-(tert-butyl)- C₁₄H₂₁N 203.32 N-cyclopropyl, 4-C(CH₃)₃ Hydrophobic Specialty chemical synthesis

Key Comparisons

Substituent Effects on Solubility
  • Alkylidene Groups (e.g., N-octylidene, N-benzylidene): Enhance solubility in non-polar solvents due to hydrophobic alkyl/aryl chains. For example, N-benzylidenebenzylamine is used in non-aqueous reaction systems .
  • Halogenated Derivatives (e.g., 4-chlorophenyl) : Reduced aqueous solubility but improved stability in acidic conditions, making them suitable for drug intermediates .
  • Fluorinated Groups (e.g., CF₃) : Increase solubility in fluorinated solvents and enhance thermal stability, as seen in trifluoromethyl-substituted derivatives .

Notes

Industrial Relevance

  • Fluorinated benzylamines are used in pharmaceuticals (e.g., phenoxybenzamine derivatives) .
  • Schiff bases are emerging in green chemistry for biodegradable catalyst design .

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